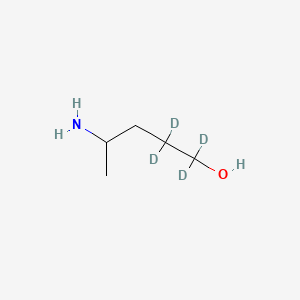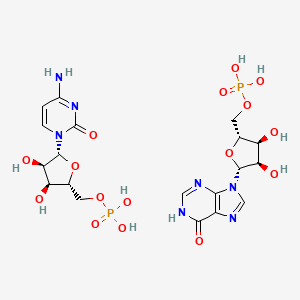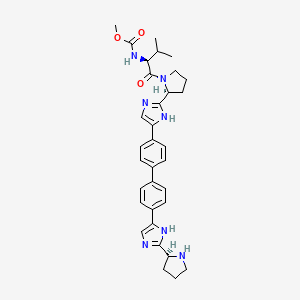![molecular formula C₃₅H₃₉NO₅ B1144887 4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol CAS No. 140926-94-9](/img/no-structure.png)
4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol” is an intermediate of ®-Valiolamine Voglibose Dihydrochloride . ®-Valiolamine Voglibose is the main R-enantiomeric intermediate of Voglibose, an α-glucosidase inhibitor that works by delaying the digestion and absorption of carbohydrates, thereby inhibiting postprandial hyperglycemia and hyperinsulinemia .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the current resources. It’s known to be an intermediate in the synthesis of ®-Valiolamine Voglibose , but the exact reactions it undergoes in this process are not specified.Physical And Chemical Properties Analysis
The compound has a molecular weight of 553.69 . It is soluble in dichloromethane, ethanol, ether, and methanol . Other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol' involves the protection and deprotection of various functional groups, as well as the coupling of different intermediates to form the final product.", "Starting Materials": [ "D-epi-inositol", "Phenylmethyl chloride", "Sodium hydride", "Benzyl alcohol", "Benzyl bromide", "4-Amino-3,4-dideoxy-2,6-di-O-benzyl-D-glucose", "Phenylmethanol", "Triphenylphosphine", "Carbon tetrachloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Chloroacetyl chloride", "Diisopropylethylamine", "N,N-Dimethylformamide", "Methanesulfonic acid", "Tetrahydrofuran", "Methyl iodide", "Sodium carbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the hydroxyl groups of D-epi-inositol with benzyl alcohol and benzyl bromide in the presence of sodium hydride", "Coupling of the protected D-epi-inositol with 4-Amino-3,4-dideoxy-2,6-di-O-benzyl-D-glucose using phenylmethyl chloride and triphenylphosphine in carbon tetrachloride", "Deprotection of the benzyl groups using hydrogenation with palladium on carbon and sodium borohydride", "Protection of the remaining hydroxyl groups with acetic anhydride and pyridine", "Coupling of the protected D-epi-inositol with chloroacetyl chloride using diisopropylethylamine and N,N-dimethylformamide", "Deprotection of the acetyl groups using methanesulfonic acid in tetrahydrofuran", "Coupling of the resulting intermediate with phenylmethanol using methyl iodide and sodium carbonate in ethyl acetate", "Deprotection of the phenylmethyl groups using hydrochloric acid and sodium hydroxide", "Purification of the final product using methanol and water" ] } | |
CAS-Nummer |
140926-94-9 |
Produktname |
4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol |
Molekularformel |
C₃₅H₃₉NO₅ |
Molekulargewicht |
553.69 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Methyl-d3]metanicotine](/img/structure/B1144807.png)

![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)



